molecular formula C15H17NO4S2 B3036430 4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine CAS No. 343372-80-5

4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine

Cat. No.: B3036430
CAS No.: 343372-80-5
M. Wt: 339.4 g/mol
InChI Key: LCXVYJKIUDEBHI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl, sulfonyl, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine typically involves multiple steps, including cyclocondensation, methylation, and oxidation reactions. One common synthetic route involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and minimizing environmental impact. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred over more toxic alternatives like dimethyl sulfate or methyl iodide .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed under specific conditions to modify the sulfonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Common reducing agents like lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups are key to its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual sulfonyl groups make it particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

4,6-dimethyl-2-(4-methylphenyl)sulfonyl-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-10-5-7-13(8-6-10)22(19,20)15-14(21(4,17)18)11(2)9-12(3)16-15/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXVYJKIUDEBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=N2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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